molecular formula C21H23N3O4S2 B11367299 N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11367299
M. Wt: 445.6 g/mol
InChI Key: VHNIUXXWMFZFGC-UHFFFAOYSA-N
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Description

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiophene ring, an oxazole ring, and a thiophene ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the benzothiophene ring, the introduction of the oxazole ring, and the attachment of the thiophene ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods allow for the efficient production of the compound while maintaining strict quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structures, such as other benzothiophene derivatives, oxazole derivatives, and thiophene derivatives. Examples include:

    Ethyl acetoacetate: A compound with a similar ester functional group.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a similar diamine structure.

Uniqueness

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of benzothiophene, oxazole, and thiophene rings, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable subject for further research and development.

Properties

Molecular Formula

C21H23N3O4S2

Molecular Weight

445.6 g/mol

IUPAC Name

N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H23N3O4S2/c1-27-10-5-9-22-20(26)18-13-6-2-3-7-16(13)30-21(18)23-19(25)14-12-15(28-24-14)17-8-4-11-29-17/h4,8,11-12H,2-3,5-7,9-10H2,1H3,(H,22,26)(H,23,25)

InChI Key

VHNIUXXWMFZFGC-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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